
2-十六烯醛
描述
Synthesis Analysis
2-Hexadecenal can be formed through the free-radical destruction of sphingolipids, involving the stages of nitrogen-centered radical formation from starting molecules and subsequent fragmentation via the rupture of C–C and O–H bonds. This process is induced by factors like hypochlorous acid and gamma-radiation, as observed in specific cellular contexts (Shadyro et al., 2015).
Molecular Structure Analysis
While specific studies focusing on the molecular structure of 2-Hexadecenal were not identified, research on similar compounds can provide insights. For instance, studies on hexagonal boron nitride, which shares structural similarities with graphene, reveal intricate structural characteristics and potential for various applications (Roy et al., 2021). These insights, although indirect, can inform our understanding of 2-Hexadecenal's molecular structure.
Chemical Reactions and Properties
2-Hexadecenal undergoes various chemical reactions, particularly in biological systems. It's involved in cytoskeletal reorganization, DNA damage, and apoptosis, often through mechanisms involving electrophilic modification of proteins and DNA. This compound is a byproduct of sphingolipid metabolism and its accumulation can lead to pathogenesis (Jarugumilli et al., 2018).
Physical Properties Analysis
The physical properties of 2-Hexadecenal are not explicitly documented in the available literature. However, the study of similar compounds, such as hexagonal crystals and boron nitride, reveals that these structures possess high thermal conductivity, mechanical strength, and chemical inertness, which could be analogous to the properties of 2-Hexadecenal (Wang et al., 2010).
Chemical Properties Analysis
2-Hexadecenal's chemical properties are influenced by its role in cellular processes. It can covalently modify cellular proteins, impacting processes like apoptosis and cytoskeletal reorganization. This compound's reactivity, particularly as a lipid-derived electrophile, highlights its significance in biological systems and potential for broader chemical applications (Jarugumilli et al., 2018).
科学研究应用
1. 神经胶质瘤细胞中的氧化还原过程
2-十六烯醛是一种在氧化应激下鞘脂类自由基破坏过程中形成的不饱和醛,通过抑制增殖和诱导大鼠 C6 神经胶质瘤细胞凋亡表现出生物活性。它的存在显着增加了超氧化物阴离子自由基的产生并影响细胞的氧化还原状态,表明它在氧化还原过程中作为信号分子的作用 (Amaegberi 等人,2019 年)。
2. 细胞中的形成和生物学作用
2-十六烯醛由鞘脂类经 γ-、紫外线照射和 HOCl 暴露产生。它调节人外周血中性粒细胞中活性氧的产生,并通过 JNK 和 p38 丝裂原活化蛋白激酶途径修饰星形胶质细胞的功能,导致细胞骨架重组和凋亡 (Lisovskaya 等人,2017 年)。
3. 细胞靶点和机制
作为一种脂质衍生的亲电试剂,2-十六烯醛在细胞骨架重组、DNA 损伤和凋亡中发挥作用。炔-2-HD 衍生物已被用作探针来识别 500 多个潜在的细胞靶点,从而深入了解疾病中脂质代谢的失调 (Jarugumilli 等人,2018 年)。
4. 抑制神经胶质瘤细胞的生长
2-十六烯醛导致 C6 神经胶质瘤细胞的增殖和有丝分裂指数呈剂量依赖性下降。这个过程涉及细胞骨架重排、细胞形态变化和通过激活各种 MAPK 途径诱导凋亡 (Amaegberi 等人,2019 年)。
5. 与 BAX 蛋白的相互作用
2-十六烯醛,特别是反式-2-十六烯醛,已显示出与 Cys62 残基上的促凋亡蛋白 Bax 共价反应。这种相互作用对于 Bax 的激活和随后的凋亡调节至关重要,为 BAX 调制提供了潜在的治疗策略 (Cohen 等人,2020 年)。
作用机制
Mode of Action
It is known that many similar compounds interact with cellular components, leading to changes in cellular function
Biochemical Pathways
It is likely that this compound interacts with multiple pathways, given its potential to interact with various cellular components
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its potential effects on the body
Result of Action
It is known that similar compounds can cause a variety of effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like (E)-2-hexadecenal . These factors can range from temperature and pH to the presence of other compounds in the environment. Understanding how these factors influence (E)-2-hexadecenal’s action can help optimize its use and predict its effects under different conditions.
属性
IUPAC Name |
(E)-hexadec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFYXOVGVXZKT-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015907 | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexadecenal | |
CAS RN |
3163-37-9, 27104-14-9, 22644-96-8 | |
| Record name | 2-Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXADECENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of hexadecenal?
A1: Hexadecenal has the molecular formula C16H30O and a molecular weight of 238.40 g/mol.
Q2: Does hexadecenal exist in different isomeric forms?
A: Yes, hexadecenal exists in various isomeric forms, including (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (E)-2-hexadecenal. The specific isomer and its relative abundance can significantly influence its biological activity [, , , , ].
Q3: How does hexadecenal interact with Aspergillus fumigatus?
A: Research suggests that cis-9-hexadecenal inhibits the growth of Aspergillus fumigatus by targeting cell wall organization and melanin biosynthesis. It disrupts the formation of the extracellular matrix and reduces cell surface hydrophobicity, ultimately affecting fungal virulence [, ].
Q4: How does hexadecenal affect mitochondrial function in yeast?
A: Studies in yeast indicate that hexadecenal accumulation, regulated by enzymes like Dpl1p and Hfd1p, can impact mitochondrial function. Elevated hexadecenal levels are associated with decreased oxygen consumption, increased reactive oxygen species production, and mitochondrial fragmentation [].
Q5: What role does hexadecenal play in insect communication?
A: Hexadecenal isomers are key components of the sex pheromone blends in various insect species, including moths like Heliothis virescens, Helicoverpa armigera, and the rice stem borer Chilo suppressalis. The specific isomeric composition and ratio within the blend are crucial for species-specific attraction [, , , , , , , , ].
Q6: What are the potential applications of hexadecenal?
A: Hexadecenal holds potential for various applications, particularly in agriculture as a biopesticide. Its role in insect pheromone communication can be exploited for pest monitoring and mating disruption strategies, offering environmentally friendly pest control alternatives [, , , ].
Q7: Are there any safety concerns regarding hexadecenal use?
A: While hexadecenal is generally considered safe, further research is necessary to fully evaluate its toxicological profile and potential long-term effects. Careful consideration should be given to its environmental impact, degradation pathways, and potential for bioaccumulation [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



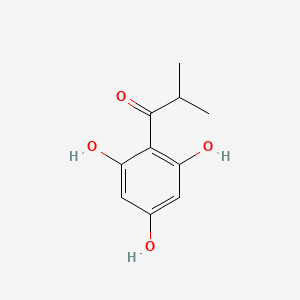
![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
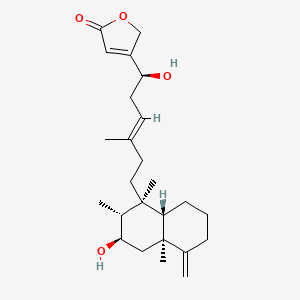
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)
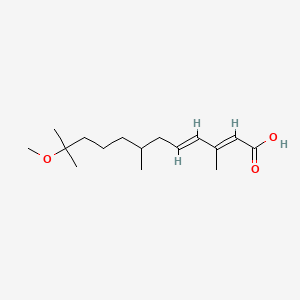




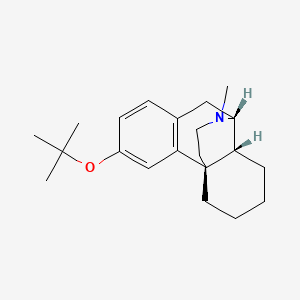
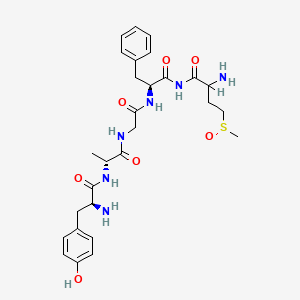
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)